molecular formula C10H11FO B13624812 1-(4-Fluoro-2-methylphenyl)propan-2-one

1-(4-Fluoro-2-methylphenyl)propan-2-one

Cat. No.: B13624812
M. Wt: 166.19 g/mol
InChI Key: FKDGLKZNTDMJJP-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO It is a derivative of phenylacetone, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. Its fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

    Phenylacetone: A structurally related compound with a phenyl group attached to a propanone moiety.

    1-(4-Methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a fluorine atom.

    1-(4-Fluoro-2-methylphenyl)piperidin-4-one: Contains a piperidine ring in place of the propanone moiety.

Uniqueness: 1-(4-Fluoro-2-methylphenyl)propan-2-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11FO/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5H,6H2,1-2H3

InChI Key

FKDGLKZNTDMJJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(=O)C

Origin of Product

United States

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